molecular formula C8H18ClN B8182142 2,2-Dimethylhex-5-en-3-amine hydrochloride

2,2-Dimethylhex-5-en-3-amine hydrochloride

Cat. No.: B8182142
M. Wt: 163.69 g/mol
InChI Key: DKRZGIJCVNOSRN-UHFFFAOYSA-N
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Description

2,2-Dimethylhex-5-en-3-amine hydrochloride is a chemical compound with the molecular formula C8H18ClN and a molecular weight of 163.69 g/mol . It is commonly used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethylhex-5-en-3-amine hydrochloride typically involves the reaction of 2,2-dimethylhex-5-en-3-amine with hydrochloric acid. One common method includes the following steps :

    Stage 1: React 2,2-dimethylhex-5-en-3-amine with triethylamine in tetrahydrofuran at room temperature (20°C) under an inert atmosphere for approximately 5 minutes.

    Stage 2: Add 4-nitrobenzenesulfonyl isocyanate to the reaction mixture in tetrahydrofuran at room temperature under an inert atmosphere.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or distillation to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethylhex-5-en-3-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

2,2-Dimethylhex-5-en-3-amine hydrochloride has a wide range of applications in scientific research, including :

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the synthesis of biologically active compounds and as a precursor in the development of pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties and used in the synthesis of drug candidates.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.

Mechanism of Action

The mechanism of action of 2,2-Dimethylhex-5-en-3-amine hydrochloride involves its interaction with molecular targets and pathways in biological systems. The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethylhex-5-en-3-amine: The parent compound without the hydrochloride group.

    2,2-Dimethylhex-5-en-3-ol: An alcohol derivative with similar structural features.

    2,2-Dimethylhex-5-en-3-one: A ketone derivative with similar structural features.

Uniqueness

2,2-Dimethylhex-5-en-3-amine hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and properties. The presence of the hydrochloride group enhances its solubility in water and other polar solvents, making it more versatile for various applications compared to its non-hydrochloride counterparts .

Properties

IUPAC Name

2,2-dimethylhex-5-en-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N.ClH/c1-5-6-7(9)8(2,3)4;/h5,7H,1,6,9H2,2-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKRZGIJCVNOSRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CC=C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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